molecular formula C15H24O4 B14237328 3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 500570-39-8

3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B14237328
CAS No.: 500570-39-8
M. Wt: 268.35 g/mol
InChI Key: CYCXUMXZEZCDKK-UHFFFAOYSA-N
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Description

3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings. This compound belongs to the class of oxaspirocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, catalysis, and optical materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with appropriate alkylating agents under controlled conditions. For example, the reaction with propyl bromide in the presence of a base such as potassium carbonate can yield the desired product . The reaction is usually carried out in an organic solvent like ethanol at reflux temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antifungal and insecticidal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties. The presence of propyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Properties

CAS No.

500570-39-8

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

3,3-dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C15H24O4/c1-3-8-14(9-4-2)12(16)18-15(19-13(14)17)10-6-5-7-11-15/h3-11H2,1-2H3

InChI Key

CYCXUMXZEZCDKK-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)OC2(CCCCC2)OC1=O)CCC

Origin of Product

United States

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